4-Butylfuran-2-carbaldehyde

Physicochemical Characterization Separation Science Procurement Specification

4-Butylfuran-2-carbaldehyde (CAS 608537-85-5) is a heterocyclic aldehyde belonging to the furan-2-carbaldehyde class, distinguished by an n-butyl substituent at the 4-position of the furan ring. With a molecular formula of C₉H₁₂O₂ and a molecular weight of 152.19 g/mol, it is a higher-molecular-weight analog within the alkylfuran carbaldehyde series, exhibiting physicochemical properties—such as a computed boiling point of approximately 235 °C and a density of ~1.0 g/cm³—that are distinct from smaller homologs like furan-2-carbaldehyde (furfural) or 5-methylfuran-2-carbaldehyde.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
Cat. No. B12876939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butylfuran-2-carbaldehyde
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCCCCC1=COC(=C1)C=O
InChIInChI=1S/C9H12O2/c1-2-3-4-8-5-9(6-10)11-7-8/h5-7H,2-4H2,1H3
InChIKeyVJISCMXRLFHAKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butylfuran-2-carbaldehyde: Physicochemical Properties and Core Structural Identity for Procurement Decisions


4-Butylfuran-2-carbaldehyde (CAS 608537-85-5) is a heterocyclic aldehyde belonging to the furan-2-carbaldehyde class, distinguished by an n-butyl substituent at the 4-position of the furan ring . With a molecular formula of C₉H₁₂O₂ and a molecular weight of 152.19 g/mol, it is a higher-molecular-weight analog within the alkylfuran carbaldehyde series, exhibiting physicochemical properties—such as a computed boiling point of approximately 235 °C and a density of ~1.0 g/cm³—that are distinct from smaller homologs like furan-2-carbaldehyde (furfural) or 5-methylfuran-2-carbaldehyde . This compound is catalogued as a synthetic building block, and its CAS-linked literature associates it with medicinal chemistry efforts, including the development of CXCR2/CXCR1 antagonists, rather than as an end-use bioactive agent .

Why 4-Butylfuran-2-carbaldehyde Cannot Be Interchanged with Simpler Furan-2-carbaldehydes


Within the furan-2-carbaldehyde series, the position and length of the alkyl substituent critically govern both physical properties and downstream synthetic utility . The n-butyl group at the 4-position of 4-butylfuran-2-carbaldehyde increases hydrophobicity and alters the electron density of the furan ring compared to the unsubstituted furfural or 5-methylfurfural, directly impacting reactivity in key transformations such as the aza-Piancatelli reaction, where the furan substitution pattern controls diastereoselectivity . Furthermore, regioisomeric analogs like 5-butylfuran-2-carbaldehyde present a different substitution vector, making them non-interchangeable in medicinal chemistry campaigns where the C4-alkyl architecture is a critical pharmacophoric element for target engagement, as exemplified in CXCR2 antagonist development [1].

4-Butylfuran-2-carbaldehyde: Quantitative Differentiation Evidence vs. Closest Analogs


Boiling Point Elevation and Molecular Weight Distinguish 4-Butylfuran-2-carbaldehyde from Furan-2-carbaldehyde

4-Butylfuran-2-carbaldehyde exhibits a significantly higher boiling point and molecular weight compared to the parent compound furan-2-carbaldehyde. This difference is critical for distillation-based purification and volatility-dependent applications. The target compound has a computed boiling point of 235.1±28.0 °C at 760 mmHg and a molecular weight of 152.19 g/mol , whereas furan-2-carbaldehyde boils at 161.8 °C and has a molecular weight of 96.08 g/mol .

Physicochemical Characterization Separation Science Procurement Specification

Estimated Hydrophobicity (LogP) of 4-Butylfuran-2-carbaldehyde Versus Furan-2-carbaldehyde

The hydrophobic character, a key determinant in organic phase partitioning and membrane permeability, is substantially higher for 4-butylfuran-2-carbaldehyde than for the unsubstituted core. A computed logP value for the target compound is approximately 2.14 [1], while the experimental logP for furan-2-carbaldehyde is 0.73 [2].

Lipophilicity LogP Prediction ADME Profiling

Regioisomeric Differentiation: 4-Butylfuran-2-carbaldehyde vs. 5-Butylfuran-2-carbaldehyde in Medicinal Chemistry

The position of the butyl substituent on the furan ring determines the vector of further derivatization and directly influences biological activity in downstream compounds. In the development of CXCR2/CXCR1 antagonists, the C4-alkyl-substituted furanyl architecture was specifically employed to generate potent cyclobutenedione analogs, with the lead compound 16 achieving a CXCR2 Ki of 1 nM and IC50 of 1.3 nM [1]. The 4-butylfuran-2-carbaldehyde scaffold is the necessary precursor for this C4-alkyl substitution pattern, whereas the 5-butyl regioisomer (CAS 23074-13-7) offers a completely different substitution vector .

Regioisomer Purity Medicinal Chemistry CXCR2 Antagonists

Impact of 4-Butyl Substitution on Diastereoselectivity in Aza-Piancatelli Reactions

In the stereoselective aza-Piancatelli reaction used to access 4-aminocyclopentenones, the furan substitution pattern is a critical variable controlling the diastereomeric ratio (dr) of the products. Studies employing chiral o-sulfinyl anilines achieved dr values of >95:5, with the outcome explicitly dependent upon the furan substitution pattern, including that of 4-butylfuran-2-carbaldehyde . Unlike unsubstituted furan-2-carbaldehyde, which lacks the steric and electronic influence of the 4-butyl group, the butyl-substituted variant modulated the transition state to favor one diastereomer.

Synthetic Methodology Diastereoselectivity Aza-Piancatelli Reaction

Optimal Application Scenarios for Procuring 4-Butylfuran-2-carbaldehyde


Medicinal Chemistry: CXCR2/CXCR1 Antagonist Lead Optimization

Research groups pursuing C4-alkyl substituted furanyl cyclobutenediones as dual CXCR2/CXCR1 antagonists should procure 4-butylfuran-2-carbaldehyde as the key furan building block. Published SAR explicitly demonstrates that this C4-alkyl architecture supports nanomolar potency (CXCR2 Ki = 1 nM for lead compound 16) [1]. The 4-butyl substitution is integral to the pharmacophore; substituting a 5-butyl or unsubstituted furfural would diverge from the validated scaffold and compromise target engagement.

Stereoselective Synthesis of 4-Aminocyclopentenones via Aza-Piancatelli Reaction

Synthetic methodology laboratories developing stereoselective aza-Piancatelli reactions can utilize 4-butylfuran-2-carbaldehyde to achieve high diastereomeric ratios (>95:5) when paired with chiral o-sulfinyl aniline inductors [1]. The 4-butyl substitution pattern on the furan ring directly influences the stereochemical outcome, making this compound the preferred substrate over unsubstituted furfural for projects demanding high diastereocontrol.

High-Temperature Organic Synthesis Requiring Low-Volatility Furan Aldehydes

For reactions requiring elevated temperatures, 4-butylfuran-2-carbaldehyde's computed boiling point of 235.1 °C offers a significant advantage over the more volatile furan-2-carbaldehyde (161.8 °C) or 5-methylfuran-2-carbaldehyde (187 °C) [1]. This 73 °C elevation in boiling point relative to furfural makes it the preferred choice for distillation-based purification schemes or high-temperature condensation reactions where reactant loss through evaporation must be minimized.

Lipophilicity-Driven Phase-Transfer or Extraction Protocols

Process chemists designing synthetic sequences that rely on organic-phase partitioning should select 4-butylfuran-2-carbaldehyde over furan-2-carbaldehyde when higher lipophilicity is advantageous. The estimated CLogP of ~2.14 for the target compound, compared to the experimental logP of 0.73 for furfural [1], ensures superior retention in organic layers during aqueous workup and facilitates extraction-driven purification of intermediates.

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